7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid
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Overview
Description
7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid is a chemical compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and disulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by amination and hydroxylation. The process begins with the sulfonation of naphthalene using oleum to introduce sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound involves heating the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at elevated temperatures (around 185°C) for an extended period (approximately 18 hours). The reaction mixture is then basified, heated to remove excess ammonia, neutralized, and evaporated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include bisazo derivatives, which are synthesized through stepwise acid and alkaline coupling. These derivatives are useful in the preparation of reactive dyes .
Scientific Research Applications
7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid involves its ability to undergo coupling reactions with diazo compounds. Under acidic conditions, the compound couples ortho to the amino group, while under alkaline conditions, it couples ortho to the hydroxyl group. This stepwise coupling process leads to the formation of bisazo derivatives, which are crucial in dye synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
7-Amino-1,3-naphthalenedisulfonic acid: Another similar compound used in the preparation of pyrimidine derivatives.
2-Amino-8-naphthol-6-sulfonic acid: Known for its use in producing azo compounds.
Uniqueness
7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid is unique due to its specific substitution pattern, which allows for versatile coupling reactions under different conditions, making it highly valuable in dye synthesis .
Properties
IUPAC Name |
7-amino-8-hydroxynaphthalene-1,6-disulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-9-7(20(16,17)18)4-5-2-1-3-6(19(13,14)15)8(5)10(9)12/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVNALUWRKVEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)O)O)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00803775 |
Source
|
Record name | 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00803775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63279-95-8 |
Source
|
Record name | 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00803775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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